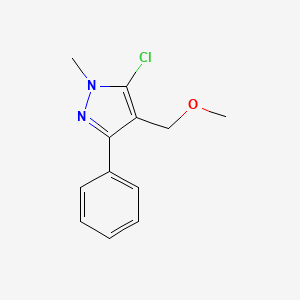

5-chloro-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole

Description

Properties

IUPAC Name |

5-chloro-4-(methoxymethyl)-1-methyl-3-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c1-15-12(13)10(8-16-2)11(14-15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDMMGOSXLHEIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)COC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Substitution reactions: The introduction of the chlorine atom, methoxymethyl group, and phenyl group can be carried out through various substitution reactions. For instance, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride. The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base like sodium hydride. The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the chlorine atom or the pyrazole ring, resulting in the formation of corresponding reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Substitution: Nucleophiles like ammonia, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of reduced derivatives with hydrogen replacing the chlorine atom or reducing the pyrazole ring.

Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Pharmacology: The compound may exhibit biological activity and can be investigated for its potential as a pharmaceutical agent. It can be screened for activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-chloro-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction can involve binding to the active site of an enzyme, modulating receptor activity, or intercalating with DNA. The exact pathways and molecular targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and substituent effects of 5-chloro-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole with similar pyrazole derivatives:

Key Observations :

- Polarity : Methoxymethyl (target) and carbaldehyde groups () enhance polarity compared to sulfanyl () or ester substituents ().

- Reactivity : Carbaldehyde derivatives () are prone to nucleophilic addition, whereas the target’s methoxymethyl group may undergo ether cleavage under acidic conditions.

- Lipophilicity : Dichlorophenyl and sulfanyl groups () increase logP values, favoring membrane permeability in biological systems.

Comparison :

Key Observations :

- The target compound may be synthesized via substitution of a 5-chloro-4-bromomethyl precursor with methoxide.

- Vilsmeier–Haack reactions () are efficient for introducing aldehyde groups at C4.

Biological Activity

5-Chloro-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and its pharmacological effects, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring with several substituents: a chlorine atom, a methoxymethyl group, a methyl group, and a phenyl group. The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

- Substitution Reactions : The introduction of the chlorine atom can be done using thionyl chloride or phosphorus pentachloride. The methoxymethyl group is introduced using methoxymethyl chloride in the presence of sodium hydride, while the phenyl group can be added via Friedel-Crafts alkylation using benzene and aluminum chloride as a catalyst.

The biological activity of 5-chloro-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole is attributed to its interaction with various molecular targets:

- Enzymatic Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It can bind to receptors, influencing physiological responses.

- DNA Interaction : The compound may intercalate with DNA, potentially affecting replication and transcription processes .

Biological Activities

Numerous studies have reported on the biological activities associated with pyrazole compounds, including anti-inflammatory, antimicrobial, and anticancer properties. Below is a summary of significant findings related to 5-chloro-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole:

Pharmacological Activities

Case Studies and Experimental Findings

- Anti-inflammatory Activity :

- Antimicrobial Efficacy :

- Anticancer Potential :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole, and what intermediates are critical for its preparation?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. For example:

-

Step 1 : Formylation of a pyrazole precursor (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole) using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce a formyl group at position 4 .

-

Step 2 : Methoxymethylation via nucleophilic substitution, where the formyl group is replaced with methoxymethyl using reagents like methoxymethyl chloride under alkaline conditions .

-

Key Intermediates : 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a critical intermediate, as shown in analogous pyrazole derivatives .

- Data Table :

| Step | Reagents/Conditions | Intermediate | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | POCl₃, DMF, 80°C | Pyrazole-4-carbaldehyde | 53–60 | |

| 2 | MeOCH₂Cl, K₂CO₃ | Target compound | 45–55 |

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture), and refinement is performed using SHELXL (for small molecules) or SHELXS (for structure solution). Key parameters include:

- R-factors : Aim for and .

- Hydrogen Bonding : Weak C–H···π interactions stabilize the crystal lattice, as observed in related pyrazole derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for methoxymethylation, and what are common pitfalls in purification?

- Methodological Answer :

- Optimization : Use anhydrous dimethyl sulfoxide (DMSO) as a solvent to enhance nucleophilicity. A molar ratio of 1:1.2 (aldehyde to methoxymethyl chloride) minimizes side reactions .

- Pitfalls :

- Byproduct Formation : Excess reagent may lead to over-alkylation; monitor via TLC (hexane/ethyl acetate, 3:1).

- Purification : Column chromatography (silica gel, gradient elution) is required due to polar byproducts. Recrystallization from ethanol/DMF mixtures improves purity .

Q. What spectroscopic techniques resolve contradictions in substituent effects on the pyrazole ring’s electronic environment?

- Methodological Answer :

- ¹H/¹³C NMR : Methoxymethyl groups exhibit characteristic signals at δ 3.3–3.5 ppm (OCH₃) and δ 4.2–4.5 ppm (CH₂). Discrepancies in chemical shifts may indicate steric hindrance or electronic perturbations from the phenyl group .

- IR Spectroscopy : A strong C=O stretch (~1680 cm⁻¹) in intermediates confirms formylation, while its absence in the final product validates substitution .

- Case Study : In 5-chloro-3-methyl-1-phenyl derivatives, electron-withdrawing substituents (e.g., Cl) deshield adjacent protons, shifting signals downfield by 0.2–0.3 ppm .

Q. How do computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. These predict reactivity toward electrophiles/nucleophiles .

- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., carbonic anhydrase IX). Pyrazole derivatives show affinity via halogen bonds (Cl···active site residues) and hydrophobic interactions (phenyl ring) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the antimicrobial efficacy of structurally similar pyrazole derivatives?

- Resolution Strategy :

- Structural Variations : Minor substitutions (e.g., methoxymethyl vs. trifluoromethyl) alter lipophilicity and membrane permeability. Compare logP values (e.g., ClogP = 2.8 vs. 3.5) to correlate with activity trends .

- Assay Conditions : Discrepancies may arise from differences in bacterial strains (Gram-positive vs. Gram-negative) or inoculum size. Standardize protocols using CLSI guidelines .

Application-Oriented Questions

Q. What methodologies validate the compound’s potential as a kinase inhibitor scaffold?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.